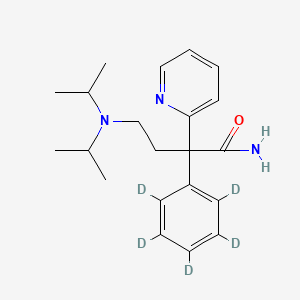

Disopyramide-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Disopyramide is a class 1A antiarrhythmic agent used to treat life-threatening ventricular arrhythmias . It is available for oral administration in immediate-release capsules containing 100 mg or 150 mg of disopyramide base, present as the phosphate .

Synthesis Analysis

The synthesis of Disopyramide phosphate has been discussed in detail in a video useful for B. Pharm, D. Pharm, M. Pharm, GATE and GPAT Students .

Molecular Structure Analysis

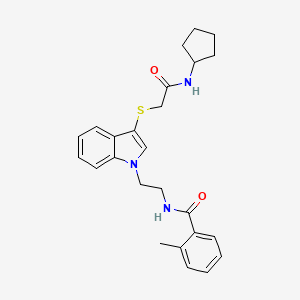

Disopyramide has a molecular formula of C21H29N3O with an average mass of 339.474 Da and a monoisotopic mass of 339.231049 Da . The crystal structure analysis of pure Disopyramide revealed closely associated Disopyramide molecules aggregates via amide–amide dimer synthon through the N–H∙∙∙O hydrogen bond .

Chemical Reactions Analysis

Disopyramide is a class I antiarrhythmic agent, similar in action to quinidine, which is used to treat ventricular ectopic systoles .

Physical And Chemical Properties Analysis

Disopyramide has a molecular formula of C21H29N3O with an average mass of 339.474 Da and a monoisotopic mass of 339.231049 Da .

科学的研究の応用

- Potential Impact : Deuterium substitution may alter drug metabolism, distribution, and pharmacokinetics, potentially enhancing therapeutic effects or reducing adverse events .

- Potential Impact : Improved bioavailability, prolonged half-life, or altered clearance may enhance clinical utility .

- Potential Impact : Insights into drug interactions guide dosing adjustments and minimize adverse effects .

- Potential Impact : Understanding solid-state properties informs formulation strategies for improved drug delivery .

Antiarrhythmic Properties

Pharmacokinetics and Metabolism

Drug-Drug Interactions

Solid-State Properties and Formulation

Cardiac Electrophysiology

Safety and Toxicology

作用機序

Target of Action

Disopyramide is a Class 1A antiarrhythmic agent . It primarily targets the sodium channels in the heart . These channels play a crucial role in the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent .

Mode of Action

Disopyramide interacts with its targets by interfering directly with the depolarization of the cardiac membrane . This interference serves as a membrane-stabilizing agent . It has a depressant action on the heart, similar to that of guanidine . It also possesses some anticholinergic and local anesthetic properties .

Biochemical Pathways

Disopyramide affects several biochemical pathways. At therapeutic plasma levels, it shortens the sinus node recovery time and lengthens the effective refractory period of the atrium . It has a minimal effect on the effective refractory period of the AV node . It does prolong conduction in accessory pathways .

Pharmacokinetics

Disopyramide has high bioavailability . It is metabolized in the liver, primarily by CYP3A4 . The elimination half-life varies from 4.5 to 9 hours, and it can be even longer in cases of renal failure or myocardial infarction . Approximately 50% of the parent drug is excreted unchanged . It has a variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration .

Result of Action

The molecular and cellular effects of Disopyramide’s action are significant. It decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0), and increases the action potential duration of normal cardiac cells . It also decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[di(propan-2-yl)amino]-2-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)/i5D,6D,7D,10D,11D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTNFZQICZKOEM-HCNOYMLYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C(C)C)C(C)C)(C2=CC=CC=N2)C(=O)N)[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-Methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetic acid](/img/structure/B2749370.png)

![7-(4-chloro-3-nitrophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2749373.png)

![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2749376.png)

![4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B2749377.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2749378.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-phenoxyacetamide](/img/structure/B2749379.png)

![N-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2749381.png)

![1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749383.png)

![2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium; tetrafluoroboranuide](/img/structure/B2749386.png)